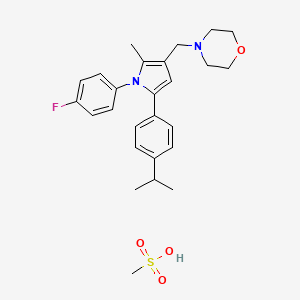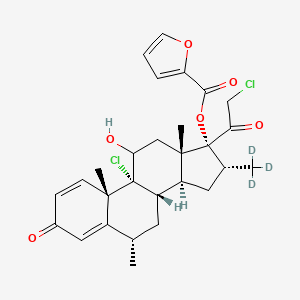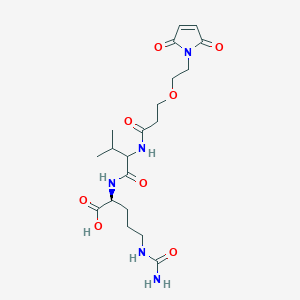
Mal-PEG1-Val-Cit-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide. The Val-Cit dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-Val-Cit-OH involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized through a reaction between maleic anhydride and an amine.
PEG Spacer Attachment: The PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Val-Cit Dipeptide Addition: The Val-Cit dipeptide is synthesized separately and then conjugated to the PEG spacer through a peptide bond formation reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the maleimide group, PEG spacer, and Val-Cit dipeptide.
Purification and Quality Control: Purification of the intermediates and final product using techniques such as chromatography and crystallization.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG1-Val-Cit-OH undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the ADC payload within the lysosome.
Deprotection of the Boc Group: The Boc group can be deprotected under acidic conditions to generate a free amine group
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit dipeptide.
Acidic Conditions: Used for the deprotection of the Boc group
Major Products Formed
Free Amine Group: Formed after the deprotection of the Boc group.
Released ADC Payload: Formed after the cleavage of the Val-Cit dipeptide by cathepsin B
Aplicaciones Científicas De Investigación
Mal-PEG1-Val-Cit-OH has several scientific research applications:
Chemistry: Used as a cleavable linker in the synthesis of ADCs.
Biology: Employed in targeted drug delivery systems to ensure the release of therapeutic agents within specific cells.
Medicine: Utilized in the development of cancer therapies, where it helps in delivering cytotoxic drugs directly to cancer cells.
Industry: Applied in the production of ADCs for pharmaceutical companies .
Mecanismo De Acción
Mal-PEG1-Val-Cit-OH exerts its effects through the following mechanism:
Targeting: The maleimide group targets thiol groups in cysteine residues of proteins.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome.
Release: The cleavage releases the ADC payload within the target cell, ensuring localized therapeutic effects
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis.
Mal-PEG2-Val-Cit-PAB-OH: A similar compound with an additional PEG unit
Uniqueness
Mal-PEG1-Val-Cit-OH is unique due to its specific cleavage by cathepsin B and its ability to release the ADC payload only within the target cell. This specificity ensures minimal off-target effects and enhances the therapeutic efficacy of ADCs .
Propiedades
Fórmula molecular |
C20H31N5O8 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17?/m0/s1 |
Clave InChI |
SKWRAPKHBJCLFL-CWQZNGJJSA-N |
SMILES isomérico |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


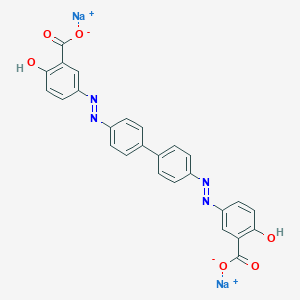

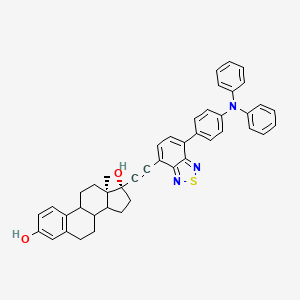
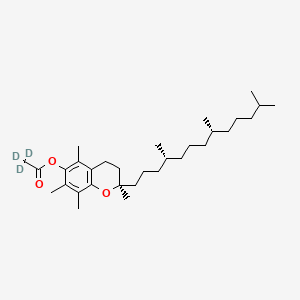
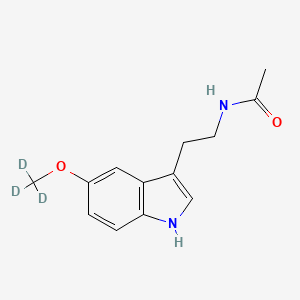
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
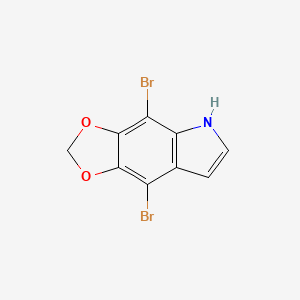
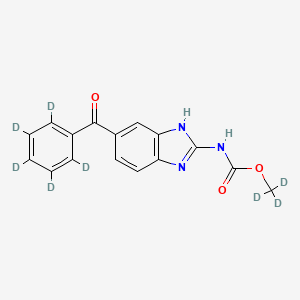

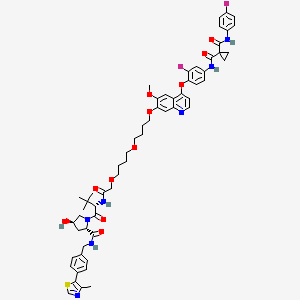
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
